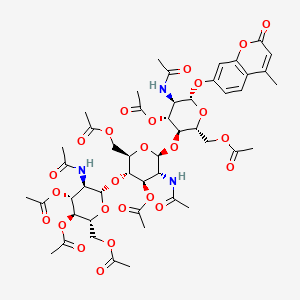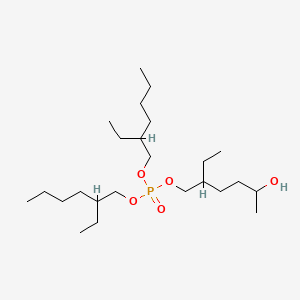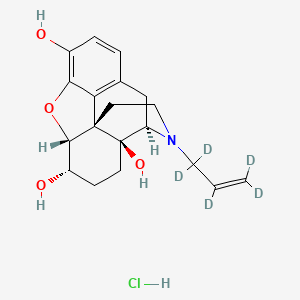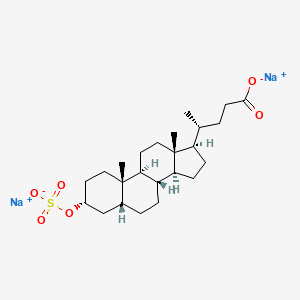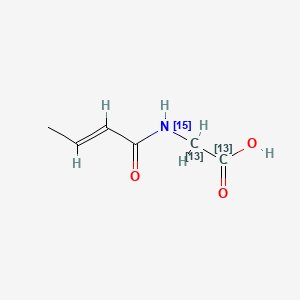
N-Crotonylglycine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Crotonylglycine-13C2,15N is an isotopic analog of N-Crotonylglycine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The molecular formula of this compound is C4H7NO3, and it has a molecular weight of 146.12 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Crotonylglycine-13C2,15N can be synthesized from Glycine Methyl Ester Hydrochloride, a non-essential amino acid for human development. The synthetic route involves the reaction of Glycine Methyl Ester Hydrochloride with crotonic acid under specific conditions to introduce the isotopic labels.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the isotopic labels are uniformly incorporated into the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Crotonylglycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-Crotonylglycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Crotonylglycine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparación Con Compuestos Similares
Similar Compounds
Glycine-13C2,15N: Another isotopically labeled compound used in similar applications.
N-Crotonylglycine: The non-labeled analog of N-Crotonylglycine-13C2,15N.
Uniqueness
This compound is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research studies compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
2-[[(E)-but-2-enoyl](15N)amino]acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+/i4+1,6+1,7+1 |
Clave InChI |
WWJXRJJBIVSSNF-DSPWQMECSA-N |
SMILES isomérico |
C/C=C/C(=O)[15NH][13CH2][13C](=O)O |
SMILES canónico |
CC=CC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
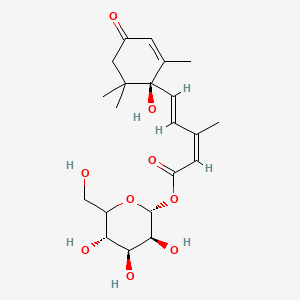

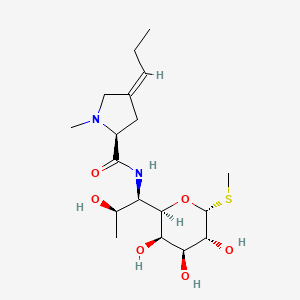

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

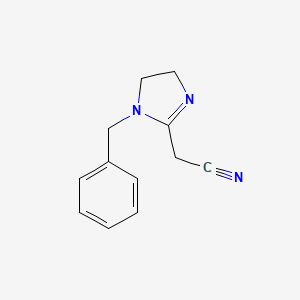
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
